molecular formula C11H9ClN2O2S B2453299 5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole CAS No. 2097917-29-6

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole

Cat. No. B2453299
CAS RN: 2097917-29-6
M. Wt: 268.72
InChI Key: QZBZSHNWCSIBJM-UHFFFAOYSA-N
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Description

The compound “5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole” is a complex organic molecule. It is related to the compound Clopidogrel , which is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of developing ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for these inhibitors, but its use has been limited by the availability of synthetic building blocks .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic thieno[2,3-c]pyridine system . This system is frequently employed in medicinal chemistry as it combines the well

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereospecific formation of related chemical structures, like the 5H-pyrano[3,2-d]oxazole-2,6-dione ring system, has been achieved through reactions involving similar compounds. This provides insight into the potential for creating diverse chemical entities with unique properties (Georgiadis & Couladouros, 1990).
  • The compound's structure is versatile, allowing for the synthesis of various derivatives, such as dithiazoles, with potential antibacterial, antifungal, and antitumor activities. This highlights its potential in the development of new pharmaceutical compounds (Konstantinova et al., 2009).

Potential in Drug Synthesis

  • The compound serves as a foundation for creating complex polyheterocyclic structures, illustrating its utility in synthesizing novel pharmaceutical agents (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
  • Its derivatives can be used in synthesizing carboxylic acid derivatives with potential therapeutic applications, indicating its significance in drug discovery (Babu et al., 2016).

Chiroptical and Spectral Properties

  • N-(2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxo-thieno[2,3-b]pyridine-5-carbonyl) L-α-amino esters, related derivatives, exhibit unique chiroptical properties, making them of interest in stereochemical studies and applications (El-Abadelah et al., 1997).

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-5-7-6-14(4-2-9(7)17-10)11(15)8-1-3-13-16-8/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZSHNWCSIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole

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